molecular formula C15H26O2 B13770418 Butanoic acid, 2-methylene-, 5-methyl-2-(1-methylethyl)cyclohexyl ester CAS No. 67801-24-5

Butanoic acid, 2-methylene-, 5-methyl-2-(1-methylethyl)cyclohexyl ester

Cat. No.: B13770418
CAS No.: 67801-24-5
M. Wt: 238.37 g/mol
InChI Key: JOORVZPXBJMPEI-UHFFFAOYSA-N
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Description

2-Isopropyl-5-methylcyclohexyl 2-ethylacrylate is a heterocyclic organic compound with the molecular formula C15H26O2 and a molecular weight of 238.37 g/mol . It is known for its unique structure, which includes a cyclohexyl ring substituted with isopropyl and methyl groups, and an ethylacrylate moiety. This compound is primarily used in research and industrial applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropyl-5-methylcyclohexyl 2-ethylacrylate typically involves the esterification of 2-isopropyl-5-methylcyclohexanol with 2-ethylacrylic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of 2-Isopropyl-5-methylcyclohexyl 2-ethylacrylate may involve continuous flow processes to enhance efficiency and yield. The use of high-pressure reactors and advanced catalytic systems can further optimize the reaction conditions, ensuring a high-purity product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-Isopropyl-5-methylcyclohexyl 2-ethylacrylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include ketones, carboxylic acids, reduced esters, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Isopropyl-5-methylcyclohexyl 2-ethylacrylate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a chemical probe in biological systems.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Isopropyl-5-methylcyclohexyl 2-ethylacrylate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as a chemical enhancer, facilitating the absorption of other compounds through the skin by disrupting the lipid structure of the stratum corneum . This disruption increases the permeability of the skin, allowing for enhanced delivery of therapeutic agents.

Comparison with Similar Compounds

Similar Compounds

  • 2-Isopropyl-5-methylcyclohexyl heptanoate
  • 2-Isopropyl-5-methylcyclohexyl acetate
  • 2-Isopropyl-5-methylcyclohexyl butyrate

Uniqueness

Its ability to undergo a variety of chemical reactions and its role as a chemical enhancer in biological systems make it a valuable compound in both research and industrial contexts.

Properties

CAS No.

67801-24-5

Molecular Formula

C15H26O2

Molecular Weight

238.37 g/mol

IUPAC Name

(5-methyl-2-propan-2-ylcyclohexyl) 2-methylidenebutanoate

InChI

InChI=1S/C15H26O2/c1-6-12(5)15(16)17-14-9-11(4)7-8-13(14)10(2)3/h10-11,13-14H,5-9H2,1-4H3

InChI Key

JOORVZPXBJMPEI-UHFFFAOYSA-N

Canonical SMILES

CCC(=C)C(=O)OC1CC(CCC1C(C)C)C

Origin of Product

United States

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